Cas no 2411326-06-0 ((E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide)

(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide is a synthetic small molecule characterized by its unique structural features, including a dimethylamino-substituted butenamide core and a 1-methylpiperidin-4-yloxy phenylmethyl moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) in medicinal chemistry research, particularly due to its hybrid structure combining amine and amide functionalities. Its well-defined molecular architecture allows for precise interactions in biological systems, making it valuable for drug discovery applications. The compound's stability and synthetic reproducibility ensure consistent performance in experimental settings. Further studies may explore its pharmacological properties, including receptor binding affinity or enzyme modulation, depending on the target of interest.
(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide structure
2411326-06-0 structure
商品名:(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide
CAS番号:2411326-06-0
MF:C19H29N3O2
メガワット:331.452464818954
CID:5358310
PubChem ID:146097713

(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide 化学的及び物理的性質

名前と識別子

    • Z3952173322
    • (2E)-4-(dimethylamino)-N-({4-[(1-methylpiperidin-4-yl)oxy]phenyl}methyl)but-2-enamide
    • (E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide
    • インチ: 1S/C19H29N3O2/c1-21(2)12-4-5-19(23)20-15-16-6-8-17(9-7-16)24-18-10-13-22(3)14-11-18/h4-9,18H,10-15H2,1-3H3,(H,20,23)/b5-4+
    • InChIKey: SOMOYXVDOGBTMR-SNAWJCMRSA-N
    • ほほえんだ: O(C1C=CC(CNC(/C=C/CN(C)C)=O)=CC=1)C1CCN(C)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 395
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 44.8

(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26578368-0.05g
(2E)-4-(dimethylamino)-N-({4-[(1-methylpiperidin-4-yl)oxy]phenyl}methyl)but-2-enamide
2411326-06-0 95.0%
0.05g
$246.0 2025-03-20

(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide 関連文献

(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamideに関する追加情報

(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide

The compound with CAS No. 2411326-06-0, named (E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amides, characterized by its dimethylamino group and a piperidine ring structure. The molecule's structure is further distinguished by the presence of an enamide functional group, which plays a crucial role in its reactivity and biological activity.

Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of neuroprotective agents and anticancer therapies. The dimethylamino group is known to enhance the molecule's lipophilicity, making it more bioavailable. Meanwhile, the piperidine ring contributes to the molecule's stability and ability to interact with biological targets such as enzymes and receptors. The enamide functionality further enhances the molecule's versatility, allowing for potential interactions with nucleic acids and other biomolecules.

From a synthetic perspective, this compound can be prepared through a multi-step process involving Michael addition, alkylation, and amidation reactions. Researchers have explored various strategies to optimize the synthesis of similar compounds, focusing on improving yield and purity while minimizing environmental impact. For instance, the use of catalytic asymmetric synthesis has been proposed to selectively produce the (E)-isomer, which is critical for maintaining the compound's desired biological activity.

The structural complexity of this compound makes it an excellent candidate for studying non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are essential for understanding how the molecule might bind to its target proteins or nucleic acids. Computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with various biological targets, further underscoring its potential in therapeutic applications.

In terms of pharmacological activity, preliminary assays have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases involved in cancer progression. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. However, further studies are required to fully elucidate its mechanism of action and safety profile.

From an environmental standpoint, the synthesis and disposal of such compounds require careful consideration due to their potential impact on ecosystems. Researchers are increasingly focusing on developing greener synthetic routes that minimize waste and reduce reliance on hazardous reagents. For example, the use of biocatalysts or solvent-free conditions has been explored as sustainable alternatives for synthesizing similar compounds.

In conclusion, (E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide represents a promising lead compound in drug discovery with diverse applications across multiple therapeutic areas. Its unique structure and functional groups make it an attractive target for further research, particularly in understanding its biological activity and optimizing its synthesis for large-scale production.

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